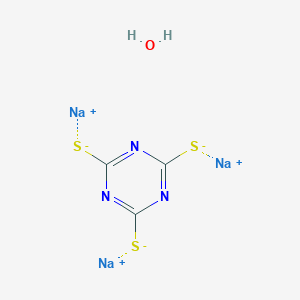
4,5,6-Triaminopyrimidine
Vue d'ensemble
Description
4,5,6-Triaminopyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 in the ring. Pyrimidines are important components of several biological molecules, including nucleotides and vitamins.
Synthesis Analysis
The synthesis of triaminopyrimidines can be achieved through various methods. One such method involves the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, which results in the highly regioselective formation of the 2,4,6-triaminopyrimidine core . This method has been shown to be effective for preparing a diverse range of heterocyclic products with yields up to 94% and can be scaled up to gram quantities . Another approach for synthesizing pyrimidine derivatives is the reaction of 6-aminopyrimidines with dimedone and benzaldehydes, leading to the formation of tricyclic pyrimido[4,5-b]quinolines .
Molecular Structure Analysis
The molecular structure of triaminopyrimidines can be complex and varied depending on the specific substituents and reactions involved. For instance, the reaction of 4,5,6-triaminopyrimidine with 3-dimethylaminopropiophenones results in the formation of 4-aryl-2,3-dihydropyrimido[4,5-b][1,4]diazepines, which exhibit high regioselectivity . The crystal structures of organic salts formed by 2,4,6-triaminopyrimidine and selected carboxylic acids reveal a variety of hydrogen bonds that direct the molecular crystals to bind together in stacking modes .
Chemical Reactions Analysis
4,5,6-Triaminopyrimidine can undergo various chemical reactions to form different compounds. For example, it can react with diacetyl or glyoxal to yield derivatives such as 2-amino-6,7-dimethyl-4-hydroxypteridine and 2-amino-4-hydroxypteridine, respectively . Additionally, it can form organic salts with carboxylic acids through complete or partial proton exchange from the acid's oxygen atom to the nitrogen of the triaminopyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of triaminopyrimidine derivatives can be influenced by their molecular structure and the nature of their substituents. For instance, copolymerization with 2,4,6-triaminopyrimidine can induce the rolling-up of g-C3N4 sheets into a tubular configuration, which narrows the band gap energy and enhances photocatalytic activity for pollutant removal . The presence of water molecules can also play a significant role in building supramolecular structures of these compounds .
Applications De Recherche Scientifique
Application 1: Spectrometric Determination in Technical Adenine Preparations
- Summary of Application: 4,5,6-Triaminopyrimidine is used in the spectrometric determination of technical adenine preparations . This application is important in the quality control and analysis of pharmaceutical compounds.
Application 2: Preparation of 2,5-anhydro-3-deoxy-N-(4′,6′-diaminopyrimidin-5′yl)-D-ribo-hexonamide
- Summary of Application: 4,5,6-Triaminopyrimidine sulfate hydrate is used to prepare 2,5-anhydro-3-deoxy-N-(4′,6′-diaminopyrimidin-5′yl)-D-ribo-hexonamide . This compound could potentially be used in various biochemical applications.
- Methods of Application: The compound is prepared by reacting 4,5,6-Triaminopyrimidine sulfate hydrate with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid . The specific technical details or parameters of this reaction were not provided in the source.
Application 3: Preparation of Adenine Labeled with C13
- Summary of Application: 4,5,6-Triaminopyrimidine sulfate is converted to 4,5,6-triaminopyrimidine sulfite by formylation with C13 labeled formic acid. This is used in the preparation of adenine labeled with C13 . This labeled adenine can be used in various biochemical and molecular biology applications, such as tracing the metabolic pathway of adenine in a biological system.
- Methods of Application: The compound is prepared by reacting 4,5,6-Triaminopyrimidine sulfate with C13 labeled formic acid . The specific technical details or parameters of this reaction were not provided in the source.
Application 4: Heterocyclic Building Blocks
- Summary of Application: 4,5,6-Triaminopyrimidine sulfate is used as a heterocyclic building block in organic synthesis . This means it can be used to construct more complex organic molecules.
Application 5: Preparation of Adenine Labeled with C13
- Summary of Application: 4,5,6-Triaminopyrimidine sulfate is converted to 4,5,6-triaminopyrimidine sulfite by formylation with C13 labeled formic acid. This is used in the preparation of adenine labeled with C13 . This labeled adenine can be used in various biochemical and molecular biology applications, such as tracing the metabolic pathway of adenine in a biological system.
- Methods of Application: The compound is prepared by reacting 4,5,6-Triaminopyrimidine sulfate with C13 labeled formic acid . The specific technical details or parameters of this reaction were not provided in the source.
Application 6: Blue Fluorescent Probes for Cell Viability Monitoring
- Summary of Application: A series of newly synthesized 2,4,5-triaminopyrimidine derivatives, which are similar to 4,5,6-Triaminopyrimidine, are able to discriminate between live and dead cells . These compounds are the first fluorescent nucleobase analogues (FNAs) with cell viability monitoring potential .
- Results or Outcomes: The fluorescent 2,4,5-triaminopyrimidine derivatives were found to specifically accumulate inside dead cells by interacting with dsDNA grooves . This paves the way for the emergence of novel and safe fluorescent cell viability markers emitting in the blue region .
Safety And Hazards
When handling 4,5,6-Triaminopyrimidine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Orientations Futures
Propriétés
IUPAC Name |
pyrimidine-4,5,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBXFXEMHPGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49721-45-1 (sulfate 1:1), 6640-23-9 (sulfate 1:1 monohydrate), 68738-86-3 (sulfate) | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10151996 | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Triaminopyrimidine | |
CAS RN |
118-70-7 | |
| Record name | 4,5,6-Pyrimidinetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 118-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4,5,6-triyltriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6-TRIAMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHL9UQ3Q4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)





![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)



